N-(2,4-dimethylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
Triazolopyrimidines are a class of compounds that have been widely studied due to their diverse biological activities . They are known to exhibit anticancer properties, with some derivatives showing potent cytotoxicity .
Synthesis Analysis
The synthesis of triazolopyrimidines often involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides . The exact synthesis process can vary depending on the specific substituents on the triazolopyrimidine ring .Molecular Structure Analysis
Triazolopyrimidines are characterized by a pyrimidine ring fused with a 1,2,3-triazole ring . The exact molecular structure can vary depending on the specific substituents on the rings .Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions, often involving the substitution of different groups on the pyrimidine or triazole rings .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Unfortunately, without specific information on “N-(2,4-dimethylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine”, it’s difficult to provide an accurate analysis .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-4-20-14-12(18-19-20)13(15-8-16-14)17-11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAGCGYZWWPBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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